molecular formula C10H7BrClNO B1446895 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline CAS No. 1333254-43-5

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Cat. No.: B1446895
CAS No.: 1333254-43-5
M. Wt: 272.52 g/mol
InChI Key: VBJPCOQHZHJLPH-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a chemical compound that belongs to the group of quinolone antibiotics . Its empirical formula is C10H7BrClNO .


Molecular Structure Analysis

The molecular weight of “this compound” is 272.52 g/mol . The SMILES string representation of the molecule is Cc1cc(O)c2cc(Br)ccc2n1 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 272.52 g/mol .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Knorr Synthesis : 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is synthesized using a Knorr reaction, involving a condensation between b-keto esters and 4-bromoaniline, followed by cyclization (Wlodarczyk et al., 2011).

Antifungal Activity

  • Fungitoxicity : This compound has demonstrated antifungal activity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke & Gershon, 1996).

Chemical Transformations

  • Preparation of Quinoline Derivatives : It's used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, illustrating the regiochemistry in nucleophilic substitution reactions (Choi & Chi, 2004).
  • Photoelectron Spectroscopy : The compound's ionization potentials and molecular orbital energies have been studied, offering insights into its electronic properties (Ahmed et al., 1997).

Photochromic Applications

  • Spiropyrans and Spirooxazines : This compound is used in the synthesis of photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which have potential applications in molecular switches and sensors (Voloshin et al., 2008).

Antimicrobial Potentials

  • Antimicrobial Activities : In the context of food preservation, the antimicrobial activities of 4-methylquinoline analogues, including compounds related to this compound, have been investigated (Kim et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has the hazard statements H302 - H318 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

6-bromo-3-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJPCOQHZHJLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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